methyl 7-(1-ethyl-1H-pyrazol-3-yl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Overview
Description
Methyl 7-(1-ethyl-1H-pyrazol-3-yl)-2-mercapto-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex heterocyclic compound. It features a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic system, and is substituted with various functional groups including a pyrazolyl group, a mercapto group, and a methoxyethyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(1-ethyl-1H-pyrazol-3-yl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminopyridine and β-ketoesters.
Introduction of the pyrazolyl group: This step involves the reaction of the pyrido[2,3-d]pyrimidine intermediate with 1-ethyl-3-pyrazolecarboxylic acid or its derivatives under suitable conditions.
Functionalization with the mercapto group: This can be done by treating the intermediate with thiolating agents such as thiourea or thiols.
Attachment of the methoxyethyl group: This step involves the alkylation of the intermediate with 2-methoxyethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(1-ethyl-1H-pyrazol-3-yl)-2-mercapto-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrido[2,3-d]pyrimidine core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
Methyl 7-(1-ethyl-1H-pyrazol-3-yl)-2-mercapto-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its complex structure.
Chemical Biology: Employed in the development of chemical tools for studying biological pathways and mechanisms.
Pharmaceutical Development: Potential lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 7-(1-ethyl-1H-pyrazol-3-yl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-(1-methyl-1H-pyrazol-3-yl)-2-mercapto-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
- Methyl 7-(1-ethyl-1H-pyrazol-3-yl)-2-mercapto-1-(2-ethoxyethyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Uniqueness
Methyl 7-(1-ethyl-1H-pyrazol-3-yl)-2-mercapto-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the pyrazolyl group, mercapto group, and methoxyethyl group in the same molecule allows for diverse interactions with biological targets and potential for multiple therapeutic applications.
Properties
IUPAC Name |
methyl 7-(1-ethylpyrazol-3-yl)-1-(2-methoxyethyl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-4-21-6-5-11(20-21)12-9-10(16(24)26-3)13-14(18-12)22(7-8-25-2)17(27)19-15(13)23/h5-6,9H,4,7-8H2,1-3H3,(H,19,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDYZALURCKLER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C2=NC3=C(C(=C2)C(=O)OC)C(=O)NC(=S)N3CCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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